Calcium ascorbate, similar to ascorbic acid (vitamin C), possesses notable antioxidant properties []. Studies have demonstrated its ability to scavenge free radicals and prevent oxidative damage in various in vitro models. This suggests its potential role in mitigating oxidative stress, which is implicated in the development of several chronic diseases. However, further research is needed to determine its effectiveness in vivo and translate these findings into clinical applications.
One of the proposed benefits of calcium ascorbate is its potentially improved bioavailability compared to ascorbic acid. Ascorbic acid has limited absorption in the gastrointestinal tract, especially at higher doses []. However, some studies suggest that calcium ascorbate might be absorbed more efficiently due to its neutral pH, potentially leading to higher blood vitamin C levels []. While these findings are promising, further research with robust clinical trials is necessary to definitively establish the improved bioavailability of calcium ascorbate compared to ascorbic acid.
Ascorbic acid is known to cause stomach upset and irritation in some individuals due to its acidic nature []. Calcium ascorbate, having a neutral pH, might be a better alternative for these individuals. Studies have shown that calcium ascorbate is associated with fewer gastrointestinal side effects compared to ascorbic acid, making it a potentially more tolerable form of vitamin C supplementation [].
Calcium ascorbate is a compound formed by combining ascorbic acid (vitamin C) with calcium []. It has the chemical formula CaC12H14O12 and is classified as a mineral ascorbate. While less common than ascorbic acid itself, calcium ascorbate offers a form of vitamin C with reduced acidity, making it potentially gentler on the stomach []. This property has led to its use as an alternative form of vitamin C supplementation, particularly for individuals with sensitive stomachs. Calcium ascorbate also finds application in the food industry as an acidity regulator and vitamin C source [].
The structure of calcium ascorbate consists of two L-ascorbic acid molecules bound to a single calcium ion (Ca2+) []. L-ascorbic acid, the biologically active form of vitamin C, possesses a six-membered cyclic structure with hydroxyl (-OH) and keto (C=O) groups attached. Each ascorbic acid molecule in calcium ascorbate loses a hydrogen ion from a hydroxyl group to form a negatively charged ascorbate ion. These ascorbate ions then interact with the positively charged calcium ion through ionic bonding, resulting in the overall neutral compound, Ca(C6H7O6)2 [].
Calcium ascorbate can be synthesized through various methods, including the reaction of ascorbic acid with calcium carbonate (CaCO3) []. The reaction can be represented by the following balanced chemical equation:
2C6H8O6 (aq) + CaCO3 (s) → Ca(C6H7O6)2 (aq) + CO2 (g) + H2O (l)
where:
In acidic environments, calcium ascorbate can decompose back into its constituent parts, ascorbic acid and calcium ions. This decomposition reaction is influenced by factors like temperature, pH, and light exposure [].